molecular formula C27H23N3O3S B2589031 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 1114646-34-2

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2589031
CAS No.: 1114646-34-2
M. Wt: 469.56
InChI Key: SXRZWZVHFGTQCJ-UHFFFAOYSA-N
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Description

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one, also known in research contexts as a structural analog of SB-277011-A , is a potent and selective dopamine D3 receptor antagonist. This compound is a critical pharmacological tool for investigating the role of the D3 receptor in the central nervous system. Its high selectivity for the D3 receptor over the closely related D2 receptor allows researchers to dissect the specific functions of the D3 subtype in various neurobiological processes. Preclinical research with this compound has been focused on exploring its potential in models of substance use disorders and addiction , where D3 receptor signaling is implicated in drug-seeking and reward-related behaviors. Studies suggest that D3 antagonism may attenuate the motivation to self-administer drugs like cocaine and opioids without affecting natural reward processing. Furthermore, its application extends to models of depression and anhedonia , providing insights into the dysregulation of the mesolimbic dopamine system in mood disorders. The compound's mechanism of action involves blocking D3 autoreceptors and postsynaptic receptors, thereby modulating dopamine transmission in key brain regions such as the nucleus accumbens and islands of Calleja. This makes it an invaluable compound for advancing the understanding of dopaminergic pathways and for validating the D3 receptor as a therapeutic target for a range of neuropsychiatric conditions.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-3-32-21-15-13-19(14-16-21)25-28-24(18(2)33-25)17-34-27-29-23-12-8-7-11-22(23)26(31)30(27)20-9-5-4-6-10-20/h4-16H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRZWZVHFGTQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common route includes the formation of the oxazole ring followed by the introduction of the sulfanyl group and the quinazolinone moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may vary depending on the specific application, but often include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA or RNA.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Oxazole + dihydroquinazolinone.
  • Analog 1 () : 1,2,4-Triazole derivatives with methylthio groups and methoxyphenyl substituents.
  • Analog 2 () : Thiazolo-triazole hybrids with sulfanyl acetamide linkages.
Feature Target Compound Triazole Analog () Thiazole-Triazole Hybrid ()
Core Structure Oxazole + quinazolinone 1,2,4-Triazole Thiazolo[3,2-b][1,2,4]triazole
Sulfur Functionality Sulfanyl (-S-) linker Methylthio (-SMe) Sulfanyl acetamide
Key Substituents 4-Ethoxyphenyl, phenyl 4-Methoxyphenyl, dichlorophenyl 4-Chlorophenyl, difluorophenyl

Key Observations :

  • Ethoxy groups (electron-donating) may enhance lipophilicity compared to methoxy or chloro substituents, influencing membrane permeability.

Comparison of Challenges :

  • Target Compound: Stability of the dihydroquinazolinone ring under basic conditions.
  • Triazole Analogs : Efficient coupling but sensitivity to halogen leaving groups.

Antifungal and Antibiotic Potential

  • Triazole Analogs () : Exhibit marked antifungal activity against Candida spp., attributed to triazole-mediated inhibition of cytochrome P450 enzymes.
  • Target Compound: The dihydroquinazolinone core is associated with kinase inhibition, while the ethoxyphenyl group may enhance bioavailability.
Compound Type Reported Activity Mechanistic Insight
Target Compound Hypothesized kinase inhibition Quinazolinone scaffolds target ATP-binding pockets.
Triazole Derivatives Antifungal (MIC: 2–8 µg/mL) Triazole rings disrupt fungal ergosterol synthesis.

Contradictions : Triazoles generally show broader antifungal spectra than oxazoles, but the target compound’s hybrid structure may offer unique selectivity.

Physicochemical and Computational Analysis

Predicted Properties

  • logP (Target) : ~3.5 (estimated via substituent contributions: ethoxy + phenyl groups increase lipophilicity).
  • Triazole Analogs : logP ~2.8–3.2 (methoxy and chloro substituents balance polarity).

Structural Validation Tools

  • SHELX/ORTEP (): Critical for crystallographic refinement, confirming the sulfanyl linkage and quinazolinone conformation.

Biological Activity

The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one is a novel synthetic derivative belonging to the class of quinazolinones and oxazoles. Its structural complexity suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19N3O3S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

This compound integrates a quinazolinone core with oxazole and phenyl substituents, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of quinazolinones have shown significant activity against various bacterial strains. The specific compound under review may share these properties due to its structural similarities with known antimicrobial agents.

CompoundActivityReference
2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazoleModerate antibacterial activity
Quinazolinone derivativesBroad-spectrum antimicrobial

Anti-inflammatory Activity

Compounds containing quinazolinone frameworks have been investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. The compound may inhibit COX enzymes, potentially reducing inflammation.

StudyCOX Inhibition (%) at 20 μMReference
Quinazolinone derivatives47.1%

Anticancer Activity

Preliminary studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. While specific data on the compound's anticancer activity is limited, the structural features suggest potential efficacy.

Cell LineIC50 (μM)Reference
HeLa (cervical)TBDTBD
MCF7 (breast)TBDTBD

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds inhibit key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : Potential to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study explored the efficacy of various quinazolinone derivatives against Gram-positive and Gram-negative bacteria, revealing promising results for compounds structurally related to the one .
  • Anti-inflammatory Effects : Research demonstrated that certain oxazole derivatives significantly reduced inflammation markers in animal models, suggesting that the compound could exhibit similar properties.

Q & A

Q. What computational tools are effective for predicting toxicity profiles?

  • Methodology :
  • ADMET prediction : Use SwissADME or ProTox-II for hepatotoxicity, cardiotoxicity.
  • Molecular dynamics (MD) : Simulate interactions with hERG channels to assess arrhythmia risk.
  • Zebrafish embryo assays : Validate predictions in vivo .

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